![molecular formula C13H13BrN2O3S B4773048 N-(5-bromo-2-pyridinyl)-4-ethoxybenzenesulfonamide](/img/structure/B4773048.png)
N-(5-bromo-2-pyridinyl)-4-ethoxybenzenesulfonamide
Übersicht
Beschreibung
N-(5-bromo-2-pyridinyl)-4-ethoxybenzenesulfonamide, also known as BAY 41-2272, is a chemical compound with potential therapeutic applications in various diseases. This compound belongs to the class of phosphodiesterase type 5 (PDE5) inhibitors, which are known to regulate the cyclic guanosine monophosphate (cGMP) signaling pathway.
Wirkmechanismus
N-(5-bromo-2-pyridinyl)-4-ethoxybenzenesulfonamide functions as a PDE5 inhibitor, which means it blocks the breakdown of cGMP. This leads to an increase in cGMP levels, which in turn causes vasodilation and smooth muscle relaxation. This mechanism is particularly useful in the treatment of pulmonary hypertension and erectile dysfunction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-bromo-2-pyridinyl)-4-ethoxybenzenesulfonamide vary depending on the disease being treated. In the case of pulmonary hypertension, it leads to a decrease in pulmonary arterial pressure and an improvement in exercise capacity. In the case of erectile dysfunction, it leads to an improvement in penile blood flow and an increase in the duration and quality of erections.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(5-bromo-2-pyridinyl)-4-ethoxybenzenesulfonamide in lab experiments include its well-established mechanism of action and its potential therapeutic applications in various diseases. However, its limitations include its potential toxicity and the need for further research to fully understand its pharmacological properties.
Zukünftige Richtungen
There are several future directions for the research and development of N-(5-bromo-2-pyridinyl)-4-ethoxybenzenesulfonamide. These include investigating its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, further research is needed to fully understand its pharmacological properties and potential side effects. Finally, the development of more potent and selective PDE5 inhibitors may lead to improved therapeutic outcomes in various diseases.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-2-pyridinyl)-4-ethoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a beneficial effect in the treatment of pulmonary hypertension, erectile dysfunction, and other cardiovascular diseases. Additionally, it has been investigated for its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-ethoxybenzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3S/c1-2-19-11-4-6-12(7-5-11)20(17,18)16-13-8-3-10(14)9-15-13/h3-9H,2H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPCVJGKWBLKID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-4-ethoxybenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.